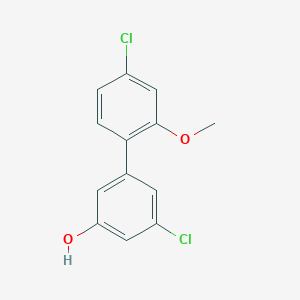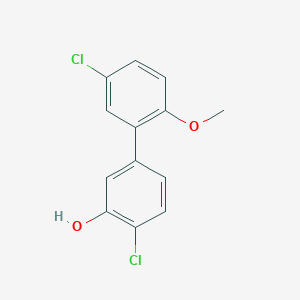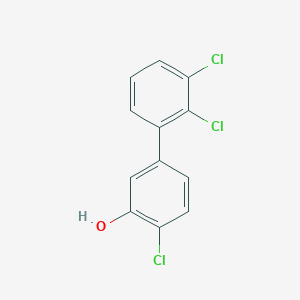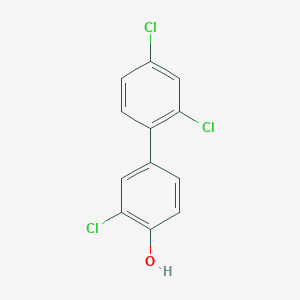
3-Chloro-5-(2,4-dichlorophenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-5-(2,4-dichlorophenyl)phenol, 95% (3C5DCPP) is a synthetic phenol compound with a wide range of applications in scientific research. It is an important intermediate for organic synthesis, and has been used in the production of pharmaceuticals, pesticides, and dyes. 3C5DCPP has also been studied for its potential use in the treatment of various diseases such as cancer and inflammation. In
Wissenschaftliche Forschungsanwendungen
3-Chloro-5-(2,4-dichlorophenyl)phenol, 95% has been used as a reagent in organic synthesis, as a catalyst in the production of pharmaceuticals, and as an intermediate in the production of pesticides and dyes. It has also been studied for its potential use in the treatment of various diseases such as cancer and inflammation.
Wirkmechanismus
3-Chloro-5-(2,4-dichlorophenyl)phenol, 95% has been shown to inhibit the activity of various enzymes involved in the metabolism of drugs and other compounds. It has also been shown to inhibit the activity of the enzyme CYP2D6, which is involved in the metabolism of many drugs, including antidepressants and antipsychotics.
Biochemical and Physiological Effects
3-Chloro-5-(2,4-dichlorophenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes involved in the metabolism of drugs and other compounds. It has also been shown to inhibit the activity of the enzyme CYP2D6, which is involved in the metabolism of many drugs, including antidepressants and antipsychotics. In addition, 3-Chloro-5-(2,4-dichlorophenyl)phenol, 95% has been shown to reduce inflammation and to have anti-cancer activity.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-Chloro-5-(2,4-dichlorophenyl)phenol, 95% in laboratory experiments include its low cost, its availability, and its ability to be used as a reagent in organic synthesis. Its limitations include its potential toxicity and its potential to interact with other compounds.
Zukünftige Richtungen
Future research on 3-Chloro-5-(2,4-dichlorophenyl)phenol, 95% could include further exploration of its potential use in the treatment of various diseases such as cancer and inflammation. It could also be studied as a potential alternative to existing drugs and as a potential target for drug discovery. In addition, further research could be conducted to explore its potential toxicity and its potential to interact with other compounds. Finally, further studies could be conducted to better understand its biochemical and physiological effects.
Synthesemethoden
3-Chloro-5-(2,4-dichlorophenyl)phenol, 95% can be synthesized through a two-step process. In the first step, 2,4-dichlorophenol is reacted with sodium hydroxide and chlorine to produce 3-chloro-5-(2,4-dichlorophenyl)phenol. In the second step, the 3-chloro-5-(2,4-dichlorophenyl)phenol is reacted with sodium hydroxide to form the final product, 3-Chloro-5-(2,4-dichlorophenyl)phenol, 95%.
Eigenschaften
IUPAC Name |
3-chloro-5-(2,4-dichlorophenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl3O/c13-8-1-2-11(12(15)6-8)7-3-9(14)5-10(16)4-7/h1-6,16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIULGOQUKYETET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC(=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70686097 |
Source


|
| Record name | 2',4',5-Trichloro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(2,4-dichlorophenyl)phenol | |
CAS RN |
1261899-49-3 |
Source


|
| Record name | 2',4',5-Trichloro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














